molecular formula C8H12N2 B7907585 3-Piperidinoacrylonitrile

3-Piperidinoacrylonitrile

Cat. No. B7907585
M. Wt: 136.19 g/mol
InChI Key: YBEXULNLNKARDI-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04319024

Procedure details

30.3 g (0.25 mol) of sodium-3-hydroxyethylnitrile (content 75%) is added to a suspension of piperidine sulfate (prepared from 29.8 g (0.35 mol) of piperidine and 17.15 g (0.175 mol) of sulfuric acid) in 200 ml of methanol and stirred for 24 hours at 25° C. After working up as in Example 55, 28.2 g of 3-piperidinoacrylonitrile was obtained (82.9%).
[Compound]
Name
sodium-3-hydroxyethylnitrile
Quantity
30.3 g
Type
reactant
Reaction Step One
Name
piperidine sulfate
Quantity
29.8 g
Type
reactant
Reaction Step One
Quantity
0.35 mol
Type
reactant
Reaction Step One
Quantity
0.175 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
3-piperidinoacrylonitrile

Identifiers

REACTION_CXSMILES
S(O)(O)(=O)=O.[NH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1.[NH:12]1CC[CH2:15][CH2:14][CH2:13]1.S(=O)(=O)(O)O>CO>[N:6]1([CH:15]=[CH:14][C:13]#[N:12])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1 |f:0.1|

Inputs

Step One
Name
sodium-3-hydroxyethylnitrile
Quantity
30.3 g
Type
reactant
Smiles
Name
piperidine sulfate
Quantity
29.8 g
Type
reactant
Smiles
S(=O)(=O)(O)O.N1CCCCC1
Name
Quantity
0.35 mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0.175 mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred for 24 hours at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
24 h
Name
3-piperidinoacrylonitrile
Type
product
Smiles
N1(CCCCC1)C=CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 28.2 g
YIELD: CALCULATEDPERCENTYIELD 59.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.